molecular formula C21H21NO2 B12912615 3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid CAS No. 494799-15-4

3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid

Cat. No.: B12912615
CAS No.: 494799-15-4
M. Wt: 319.4 g/mol
InChI Key: XQDXAKPWDOATIZ-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid is an organic compound belonging to the class of 2-phenylindoles. These compounds are characterized by an indole ring substituted at the 2-position with a phenyl group and at the 6-position with a carboxylic acid group. The presence of a cyclohexyl group at the 3-position further distinguishes this compound. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol. This reaction yields the indole derivative in moderate yields .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets. The indole ring system is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylindole: Lacks the cyclohexyl group and carboxylic acid group.

    3-Cyclohexylindole: Lacks the phenyl group and carboxylic acid group.

    Indole-6-carboxylic acid: Lacks the cyclohexyl and phenyl groups.

Uniqueness

3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid is unique due to the presence of both the cyclohexyl and phenyl groups, along with the carboxylic acid group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

494799-15-4

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

3-cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid

InChI

InChI=1S/C21H21NO2/c23-21(24)16-11-12-17-18(13-16)22-20(15-9-5-2-6-10-15)19(17)14-7-3-1-4-8-14/h2,5-6,9-14,22H,1,3-4,7-8H2,(H,23,24)

InChI Key

XQDXAKPWDOATIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(NC3=C2C=CC(=C3)C(=O)O)C4=CC=CC=C4

Origin of Product

United States

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